5-Amino-6-propoxypyridin-2-OL is a heterocyclic organic compound characterized by the molecular formula CHNO. This compound is a derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom. The presence of an amino group and a propoxy substituent contributes to its unique chemical properties, making it a subject of interest in various fields of research and application.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific products formed depend on the reagents and conditions used during the reactions .
The biological activity of 5-Amino-6-propoxypyridin-2-OL is linked to its interaction with various molecular targets. It has been noted for its potential to inhibit specific enzymes or receptors, which can lead to significant changes in cellular processes. This property makes it valuable in biochemical research, particularly in studies related to metabolic pathways and enzyme-catalyzed reactions .
Synthesis of 5-Amino-6-propoxypyridin-2-OL can be achieved through multiple methods:
For industrial production, chemical synthesis methods are often preferred due to their scalability and cost-effectiveness .
5-Amino-6-propoxypyridin-2-OL has diverse applications across various fields:
Studies on the interactions of 5-Amino-6-propoxypyridin-2-OL have revealed its potential mechanisms of action, particularly its ability to modulate enzyme activity and influence cellular signaling pathways. These interactions are crucial for understanding its biological effects and therapeutic potential .
Several compounds share structural similarities with 5-Amino-6-propoxypyridin-2-OL. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Aminopyridin-2-ol | 62616-14-2 | 0.87 |
5-Chloro-6-(2-imino-1-pyrrolidinyl)methyl)-2,4(1H,3H)-pyrimidine dione | 20265-38-7 | 0.78 |
3-Amino-2,6-dimethoxypyridine | 28020-37-3 | 0.74 |
4-Chloro-2,6-dimethoxypyridine | 62616-14-2 | 0.72 |
2,6-Dimethoxyisonicotinic acid | 6274-82-4 | 0.71 |
What distinguishes 5-Amino-6-propoxypyridin-2-OL from these similar compounds is its unique combination of functional groups that confer specific chemical and biological properties. This distinctiveness enhances its value in both research and industrial applications, making it a compound of significant interest among chemists and biologists alike .